![molecular formula C16H12BrN3OS B11367349 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide](/img/structure/B11367349.png)

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

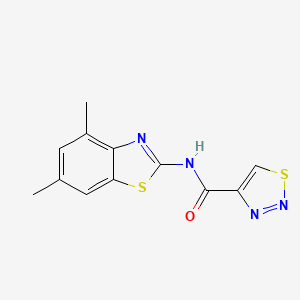

N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-2-méthylbenzamide est un composé organique synthétique qui appartient à la classe des dérivés de thiadiazole. Ce composé se caractérise par la présence d'un groupe bromophényle lié à un cycle thiadiazole, qui est lui-même lié à un fragment de méthylbenzamide.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-2-méthylbenzamide implique généralement les étapes suivantes :

-

Formation du cycle thiadiazole : Le cycle thiadiazole peut être synthétisé par cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la thiosemicarbazide avec un aldéhyde aromatique bromé en milieu acide pour former le cycle thiadiazole.

-

Amidation : L'étape finale consiste à coupler l'intermédiaire bromophényl-thiadiazole avec l'acide 2-méthylbenzoïque ou ses dérivés en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) pour former le composé benzamide souhaité.

Méthodes de production industrielle

La production industrielle de N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-2-méthylbenzamide peut impliquer l'optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de conditions de réaction évolutives pour répondre aux exigences industrielles.

Analyse Des Réactions Chimiques

Types de réactions

-

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiadiazole, conduisant à la formation de sulfoxydes ou de sulfones.

-

Réduction : La réduction du groupe bromophényle peut donner le dérivé phényle correspondant.

-

Substitution : L'atome de brome du groupe bromophényle peut être substitué par divers nucléophiles, tels que les amines ou les thiols, pour former de nouveaux dérivés.

Réactifs et conditions courants

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le palladium sur carbone (Pd/C) en présence d'hydrogène gazeux.

Substitution : Des nucléophiles tels que l'azoture de sodium (NaN3) ou la thiourée dans des conditions appropriées.

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés phényles.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-2-méthylbenzamide est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.

Biologie

Biologiquement, ce composé a été étudié pour ses activités antimicrobiennes, antifongiques et anticancéreuses potentielles. La présence du cycle thiadiazole est connue pour améliorer l'activité biologique des composés, ce qui en fait un échafaudage précieux dans la découverte de médicaments.

Médecine

En chimie médicinale, N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-2-méthylbenzamide a été étudié pour son potentiel en tant qu'agent thérapeutique. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour le développement de nouveaux médicaments pour le traitement de diverses maladies.

Industrie

Industriellement, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements. Sa stabilité chimique et sa réactivité le rendent adapté à diverses applications industrielles.

Mécanisme d'action

Le mécanisme d'action de N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-2-méthylbenzamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiadiazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Le groupe bromophényle peut améliorer l'affinité de liaison du composé à ses cibles, tandis que le fragment benzamide peut contribuer à sa stabilité et à sa solubilité globales.

Cibles moléculaires et voies

Enzymes : Le composé peut inhiber ou activer les enzymes impliquées dans divers processus biologiques.

Récepteurs : Il peut se lier aux récepteurs, modulant leurs voies de signalisation.

ADN/ARN : Le composé peut interagir avec les acides nucléiques, affectant l'expression des gènes et la synthèse des protéines.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiadiazole ring is known to enhance the biological activity of compounds, making it a valuable scaffold in drug discovery.

Medicine

In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the benzamide moiety can contribute to its overall stability and solubility.

Molecular Targets and Pathways

Enzymes: The compound can inhibit or activate enzymes involved in various biological processes.

Receptors: It can bind to receptors, modulating their signaling pathways.

DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-[3-(4-chlorophényl)-1,2,4-thiadiazol-5-yl]-2-méthylbenzamide

- N-[3-(4-fluorophényl)-1,2,4-thiadiazol-5-yl]-2-méthylbenzamide

- N-[3-(4-méthylphényl)-1,2,4-thiadiazol-5-yl]-2-méthylbenzamide

Unicité

N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-2-méthylbenzamide est unique en raison de la présence de l'atome de brome, qui peut influencer considérablement sa réactivité chimique et son activité biologique. L'atome de brome peut participer à des liaisons halogènes, améliorant l'interaction du composé avec les cibles biologiques. De plus, la combinaison du cycle thiadiazole et du groupe bromophényle fournit un échafaudage unique pour le développement de nouveaux composés aux applications diverses.

Propriétés

Formule moléculaire |

C16H12BrN3OS |

|---|---|

Poids moléculaire |

374.3 g/mol |

Nom IUPAC |

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylbenzamide |

InChI |

InChI=1S/C16H12BrN3OS/c1-10-4-2-3-5-13(10)15(21)19-16-18-14(20-22-16)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,19,20,21) |

Clé InChI |

ZAMUXFVCTSTQGU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11367276.png)

![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11367279.png)

![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11367299.png)

![5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11367308.png)

![Butyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11367314.png)

![N-(4-hydroxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11367322.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11367325.png)

![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11367336.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11367348.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11367361.png)